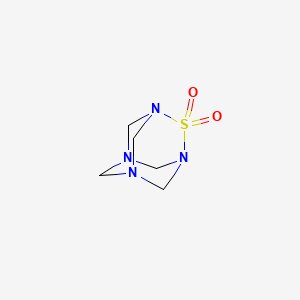
gamma-Guanidino-beta-hydroxybutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Guanidino-beta-hydroxybutyric acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of gamma-hydroxybutyric acid, which is known for its presence in the central nervous system and its role as a neurotransmitter. This compound has garnered attention for its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Guanidino-beta-hydroxybutyric acid typically involves the reaction of gamma-hydroxybutyric acid with guanidine under specific conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and cost-effectiveness of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Guanidino-beta-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield gamma-guanidino-beta-ketobutyric acid, while reduction can produce gamma-guanidino-beta-hydroxybutanol.
Aplicaciones Científicas De Investigación
Gamma-Guanidino-beta-hydroxybutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a neuroprotective agent and in the treatment of metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of gamma-Guanidino-beta-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. The guanidino group plays a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Gamma-Guanidino-beta-hydroxybutyric acid can be compared with other similar compounds, such as:
Gamma-hydroxybutyric acid: Known for its role as a neurotransmitter and its therapeutic applications.
Gamma-aminobutyric acid: A major inhibitory neurotransmitter in the central nervous system.
Beta-hydroxybutyric acid: A key ketone body involved in energy metabolism.
The uniqueness of this compound lies in its guanidino group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
7010-89-1 |
|---|---|
Fórmula molecular |
C5H11N3O3 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-(diaminomethylideneamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H11N3O3/c6-5(7)8-2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11)(H4,6,7,8) |
Clave InChI |
KLSFSRCRYDUODT-UHFFFAOYSA-N |
SMILES canónico |
C(C(CN=C(N)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


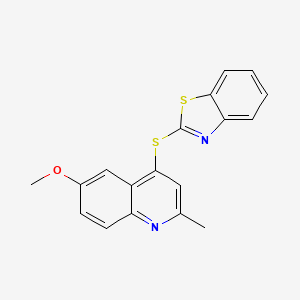
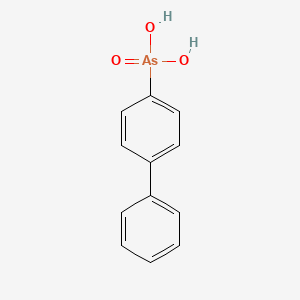
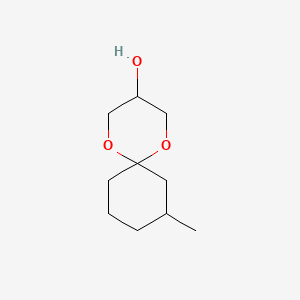
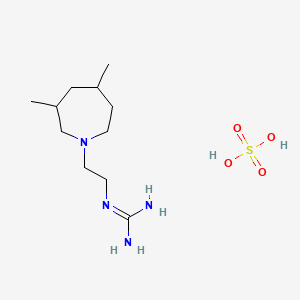
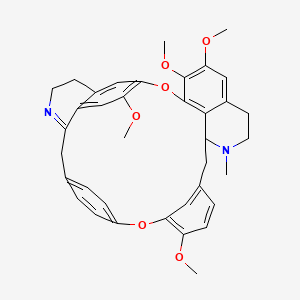
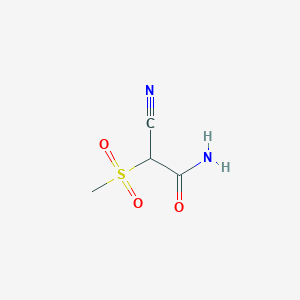
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
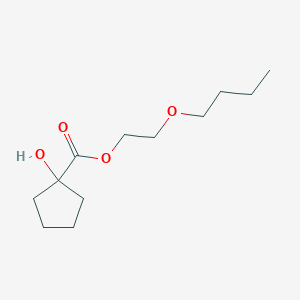
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

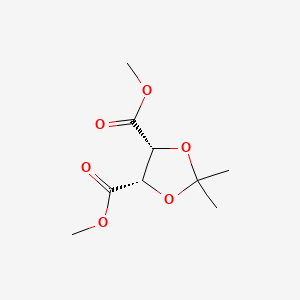
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
